1-Bromopentane

Description

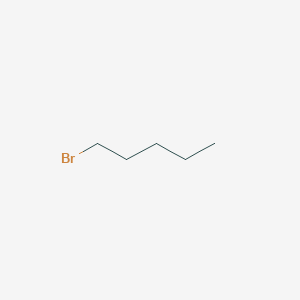

Structure

3D Structure

Properties

IUPAC Name |

1-bromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049203 | |

| Record name | 1-Bromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | n-Amyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.6 [mmHg] | |

| Record name | n-Amyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-53-2 | |

| Record name | 1-Bromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2S4R599P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopentane, also known as n-amyl bromide or pentyl bromide, is a primary alkyl halide with the chemical formula C₅H₁₁Br.[1][2] It is a versatile reagent in organic synthesis, widely utilized for the introduction of the pentyl group into various molecular frameworks.[3][4] Its utility is particularly pronounced in the pharmaceutical and flavor and fragrance industries, where it serves as a key building block for complex molecules.[3][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][5][7] It is characterized by its practical insolubility in water but is soluble in common organic solvents such as ethanol (B145695) and miscible with diethyl ether.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁Br | [1][2][8] |

| Molecular Weight | 151.04 g/mol | [8][9] |

| CAS Number | 110-53-2 | [1][9] |

| Appearance | Colorless to light yellow liquid | [1][5][7] |

| Melting Point | -95 °C | [1][9] |

| Boiling Point | 129-130 °C | [1][9] |

| Density | 1.218 g/mL at 25 °C | [1][9] |

| Refractive Index (n²⁰/D) | 1.444 | [1][9] |

| Vapor Pressure | 12.6 mmHg at 25 °C | [7] |

| Flash Point | 30-31 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol; miscible with diethyl ether | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the carbon-bromine bond. Bromine is a good leaving group, making this compound an excellent substrate for nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It is also a precursor for the formation of Grignard reagents, which are powerful carbon nucleophiles.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[10] The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent to form pentylmagnesium bromide, a Grignard reagent.[11][12] This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of Pentylmagnesium Bromide (Grignard Reagent)

This protocol describes the preparation of pentylmagnesium bromide. Extreme care must be taken to ensure all glassware and reagents are anhydrous, as Grignard reagents react readily with water.[12]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the dry three-neck flask with a reflux condenser, dropping funnel, and an inlet for inert gas.

-

Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. Gently heat the flask under an inert atmosphere to activate the magnesium.

-

Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the magnesium.

-

Once the reaction initiates (indicated by bubbling and a color change), add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Williamson Ether Synthesis: Preparation of Pentyl Phenyl Ether

This protocol details the synthesis of pentyl phenyl ether via an Sₙ2 reaction between sodium phenoxide and this compound.

Materials:

-

Sodium hydroxide (B78521)

-

This compound

-

Ethanol (as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

In the round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol with stirring.

-

Add phenol (1 equivalent) to the ethanolic sodium hydroxide solution to form sodium phenoxide.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with aqueous sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude pentyl phenyl ether, which can be purified by distillation.

Synthesis of Hexanenitrile via Nucleophilic Substitution

This protocol describes the reaction of this compound with sodium cyanide to produce hexanenitrile, a useful method for carbon chain extension.[13][14]

Materials:

-

This compound

-

Sodium cyanide

-

Ethanol (as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

In the round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in ethanol. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Add this compound (1 equivalent) to the cyanide solution.

-

Heat the mixture under reflux for several hours. The reaction should be monitored by TLC or GC to determine completion.

-

After cooling, filter the reaction mixture to remove the precipitated sodium bromide.

-

Remove the ethanol from the filtrate by distillation.

-

The remaining residue is the crude hexanenitrile, which can be purified by fractional distillation.

Safety and Handling

This compound is a flammable liquid and vapor.[9] It can cause skin and eye irritation and may cause respiratory irritation.[9] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its utility in Sₙ2 and Grignard reactions makes it an invaluable tool for the synthesis of a wide array of organic compounds. The experimental protocols provided herein offer a practical guide for researchers in the effective application of this versatile reagent. Adherence to proper safety precautions is paramount when handling this compound to ensure a safe and successful experimental outcome.

References

- 1. This compound [chembk.com]

- 2. Pentane, 1-bromo- [webbook.nist.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. homework.study.com [homework.study.com]

- 6. Solved As shown below, the acetoacetic ester synthesis is a | Chegg.com [chegg.com]

- 7. This compound | C5H11Br | CID 8057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 110-53-2 [chemicalbook.com]

- 10. varsitytutors.com [varsitytutors.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

1-Bromopentane CAS number and molecular structure

An essential resource for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 1-bromopentane, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and purification.

Chemical Identity and Molecular Structure

This compound, also known as n-amyl bromide, is a primary alkyl halide with the chemical formula C₅H₁₁Br. It is a colorless to pale yellow liquid at room temperature. The structure features a five-carbon chain with a bromine atom attached to the terminal carbon.

Molecular Structure:

CH₃(CH₂)₄Br

CAS Number: 110-53-2[1][2][3][4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its application in various chemical reactions and for its proper handling and storage.

| Property | Value | Reference |

| Molecular Weight | 151.04 g/mol | [3][4][6][7] |

| Density | 1.218 g/mL at 25 °C | [2] |

| Boiling Point | 129-130 °C | [2] |

| Melting Point | -95 °C | [2] |

| Refractive Index | 1.444 (n20/D) | |

| Solubility | Insoluble in water; soluble in alcohol and miscible with diethyl ether. | |

| Appearance | Colorless to yellow liquid | [2] |

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound from 1-Pentanol (B3423595)

This common laboratory method involves the reaction of 1-pentanol with sodium bromide and sulfuric acid.

Materials:

-

1-Pentanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Ice bath

-

Round-bottom flask (500 mL)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, add 75 mL of distilled water and, with strong stirring, add 78 g of sodium bromide in small portions.[5] Cool the resulting solution in an ice bath.

-

Addition of Reactants: Slowly add 65 mL of 1-pentanol to the flask. While maintaining the cold temperature, slowly add 60 mL of concentrated sulfuric acid dropwise.

-

Reflux: Heat the mixture to a gentle boil and reflux for a period of time to ensure the reaction goes to completion.

-

Distillation: After reflux, distill the mixture to separate the crude this compound. Collect the distillate that boils below 130 °C.[5]

-

Washing: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, concentrated sulfuric acid, water again, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride.[5]

-

Final Purification: Perform a final fractional distillation of the dried product to obtain pure this compound.

Purification of this compound

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

-

Crude this compound

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Extractive Workup: Wash the crude this compound with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a wash with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Fractional Distillation: Purify the dried this compound by fractional distillation. Collect the fraction that boils at the known boiling point of this compound (129-130 °C).

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The synthesis of this compound from 1-pentanol involves a series of logically connected steps, each with a specific purpose.

Caption: Logical steps in the SN2 synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. glasp.co [glasp.co]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]

Synthesis of 1-Bromopentane from 1-pentanol

An In-depth Technical Guide to the Synthesis of 1-Bromopentane from 1-Pentanol (B3423595)

Introduction

This compound, also known as n-amyl bromide, is a valuable alkyl halide intermediate in organic synthesis.[1][2] Its utility is demonstrated in a variety of reactions, including the formation of Grignard reagents and various nucleophilic substitution reactions, making it a key building block in the development of more complex molecules for pharmaceuticals and other specialty chemicals.[1][3] This guide provides a comprehensive overview of the synthesis of this compound from 1-pentanol, a common and efficient laboratory method. The primary method discussed involves the reaction of 1-pentanol with hydrobromic acid, generated in situ from sodium bromide and concentrated sulfuric acid. This process proceeds via a second-order nucleophilic substitution (SN2) mechanism.[4][5][6][7]

Reaction Mechanism and Stoichiometry

The conversion of 1-pentanol, a primary alcohol, to this compound is an acid-catalyzed SN2 reaction.[5][6][8] The overall reaction is as follows:

CH₃(CH₂)₄OH + NaBr + H₂SO₄ → CH₃(CH₂)₄Br + NaHSO₄ + H₂O

The mechanism involves three key steps:

-

Generation of Hydrobromic Acid: Concentrated sulfuric acid reacts with sodium bromide to produce hydrobromic acid (HBr) in situ.

-

Protonation of the Alcohol: The hydroxyl (-OH) group of 1-pentanol is a poor leaving group. The strong acid (HBr and H₂SO₄) protonates the hydroxyl group, converting it into a much better leaving group: water (H₂O).[1][6][8]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group. In a single, concerted step, the bromide ion forms a new C-Br bond while the C-O bond breaks, displacing a molecule of water.[1][6][7]

Quantitative Data

Physical Properties of Key Compounds

A summary of the physical properties for the primary reactant and product is crucial for experimental design, particularly for purification steps like distillation and liquid-liquid extraction.

| Compound | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 1-Pentanol | 88.15[4] | 0.811[9] | 138[4] |

| This compound | 151.04[10][11] | 1.218 (at 25°C) | 129-130[1][4] |

Sample Yield Calculation

The following is a sample calculation for the theoretical yield based on a typical experimental scale.[1][9]

| Reagent | Amount Used | Moles | Molar Mass ( g/mol ) | Limiting Reagent |

| 1-Pentanol | 65 mL (52.7 g) | 0.598 | 88.15 | Yes |

| Sodium Bromide | 78 g | 0.758 | 102.89 | No |

| Sulfuric Acid (conc.) | 60 mL | ~1.10 | 98.08 | No |

-

Moles of 1-Pentanol : (65 mL) * (0.811 g/mL) / (88.15 g/mol ) = 0.598 mol[9]

-

Theoretical Yield of this compound : (0.598 mol) * (151.04 g/mol ) = 90.32 g

-

Example Percent Yield : If an actual yield of 70.0 g of pure this compound is obtained, the percent yield would be: (70.0 g / 90.32 g) * 100% = 77.5%

Experimental Protocols

The following sections detail the procedures for synthesis, work-up, and purification.

Synthesis Protocol

This procedure is adapted from established laboratory methods.[1]

-

Preparation : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 78 g of sodium bromide and 75 mL of distilled water. Stir the mixture to dissolve most of the salt.

-

Cooling : Place the flask in an ice-water bath to cool the solution.

-

Acid Addition : Slowly add 60 mL of concentrated sulfuric acid dropwise using an addition funnel. The addition is exothermic and generates HBr in situ. Maintain cooling and vigorous stirring to prevent excessive heat buildup.

-

Alcohol Addition : After the acid has been added, slowly add 65 mL of 1-pentanol to the reaction mixture, again using the addition funnel, while maintaining stirring and cooling.[1]

-

Reflux : Assemble a reflux apparatus. Heat the reaction mixture to a gentle boil and maintain reflux for 2-3 hours to ensure the reaction goes to completion.[1][12]

Work-up and Purification Protocol

-

Cooling and Initial Separation : After the reflux period, allow the flask to cool to room temperature. The mixture will separate into two layers. The upper layer is the crude organic product, this compound.[1]

-

Distillation : Set up a simple distillation apparatus and distill the mixture. Collect the distillate, which will consist of this compound and water, typically boiling below 130°C.[1]

-

Aqueous Washes : Transfer the distillate to a separatory funnel.

-

Wash with ~100 mL of water. The this compound is denser than water and will now be the lower layer. Drain and retain the organic layer.[1]

-

Wash with ~50-100 mL of concentrated sulfuric acid to remove unreacted 1-pentanol and any ether byproducts.[1]

-

Wash again with water.

-

Perform a final wash with ~100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas.[1]

-

-

Drying : Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate, and swirl until the liquid is clear.[1]

-

Final Distillation : Decant or filter the dried liquid into a clean round-bottom flask. Perform a final fractional distillation, collecting the fraction that boils between 125°C and 130°C.[1] This should yield pure this compound.

Potential Side Reactions

While the SN2 reaction is dominant for primary alcohols, competing side reactions can occur, primarily elimination (E2) and ether formation.

-

E2 Elimination : The strong acid and heat can promote the elimination of water from 1-pentanol to form 1-pentene.

-

Ether Formation : A molecule of 1-pentanol can act as a nucleophile, attacking another protonated 1-pentanol molecule to form dipentyl ether. This is essentially a Williamson ether synthesis under acidic conditions.[13]

The work-up procedure, particularly the wash with concentrated sulfuric acid, is designed to remove these non-polar byproducts along with any unreacted starting material.

Conclusion

The synthesis of this compound from 1-pentanol via an acid-catalyzed SN2 reaction is a robust and widely used method in organic chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and meticulous purification are essential for obtaining a high yield of the pure product. By controlling reaction conditions and employing an effective work-up strategy, the formation of byproducts such as alkenes and ethers can be minimized, making this a reliable procedure for researchers and chemists in various fields.

References

- 1. youtube.com [youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glasp.co [glasp.co]

- 4. Solved Н,0 Br Synthesis of this compound OH + NaBr + H2SO4 | Chegg.com [chegg.com]

- 5. Solved The reaction between 1-pentanol and HBr to | Chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. Solved NaBr OH Br H2SO4 1-pentanol this compound You will | Chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved 1-pentanol reacts with NaBr/H2SO4 --> | Chegg.com [chegg.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Pentane, 1-bromo- [webbook.nist.gov]

- 12. echemi.com [echemi.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

A Comprehensive Technical Guide to 1-Bromopentane: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 1-Bromopentane (n-amyl bromide), a common reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this chemical.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid.[1][2] It is flammable and incompatible with strong oxidizing agents and strong bases.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 110-53-2[5] |

| Molecular Formula | C5H11Br[3] |

| Molar Mass | 151.04 g/mol [2] |

| Appearance | Clear, colorless to faint yellow liquid[1] |

| Melting Point | -95 °C (lit.)[4] |

| Boiling Point | 130 °C (lit.)[4] |

| Flash Point | 31 °C (87.8 °F)[1][3] |

| Autoignition Temperature | 206 °C (402.8 °F)[1] |

| Density | 1.218 g/mL at 25 °C (lit.)[4] |

| Vapor Pressure | 12.6 mmHg at 25°C[3][6] |

| Water Solubility | Insoluble[3] |

| Solubility | Soluble in alcohol, miscible with ether[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Classification of this compound

| Category | Classification | Pictogram | Signal Word |

| Flammable Liquids | Category 3[7] | GHS02 | Warning[2] |

| Skin Corrosion/Irritation | Category 2[7] | GHS07 | Warning[2] |

| Serious Eye Damage/Eye Irritation | Category 2[7] | GHS07 | Warning[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[7] | GHS07 | Warning[2] |

| Hazardous to the Aquatic Environment (Long-term) | Category 2[8] | GHS09 | Warning[9] |

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long lasting effects.[8][9]

Precautionary Statements: A comprehensive list of precautionary statements can be found in various safety data sheets.[10] Key precautions include avoiding contact with skin and eyes, preventing inhalation of vapors, and keeping the substance away from ignition sources.[10]

Toxicology and Health Effects

Exposure to this compound can cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value |

| Oral (LD50) | Rat | 1850 mg/kg[1] |

| Oral (LD50) | Mouse | 1300 mg/kg[1] |

| Inhalation (LC50) | Rat | 47600 mg/m³/2H[1][6] |

| Inhalation (LC50) | Mouse | 21800 mg/m³/2H[1] |

Handling and Storage Protocols

Proper handling and storage are paramount to ensure safety.

Handling:

-

Work in a well-ventilated area.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Incompatible materials include strong oxidizing agents and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing and flame-retardant antistatic protective clothing are recommended.[7]

-

Respiratory Protection: If ventilation is inadequate, use a respirator that follows OSHA respirator regulations or European Standard EN 149.[1]

Emergency Procedures

First-Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical aid.[1][2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Do not use a heavy water stream.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Vapors are heavier than air and may form explosive mixtures with air.

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[2] Use personal protective equipment.[5] Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Use non-sparking tools.[2]

Below is a logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed disposal company.[10] Do not empty into drains.[3]

Transport Information

This compound is regulated for transport.

-

UN Number: 1993[9]

-

Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)[7]

-

Transport Hazard Class: 3[2]

-

Packing Group: III[7]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. lobachemie.com [lobachemie.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 110-53-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C5H11Br | CID 8057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of 1-Bromopentane: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-bromopentane, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols and visual representations of analytical workflows and structural correlations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 110-53-2, Molecular Formula: C₅H₁₁Br, Molecular Weight: 151.05 g/mol ).

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.40 | Triplet (t) | 2H | Br-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| 1.87 | Quintet (p) | 2H | Br-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 1.42 | Sextet (s) | 2H | Br-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| 1.33 | Sextet (s) | 2H | Br-CH₂-CH₂-CH₂-CH₂ -CH₃ |

| 0.92 | Triplet (t) | 3H | Br-CH₂-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 33.5 | Br-C H₂-CH₂-CH₂-CH₂-CH₃ |

| 32.8 | Br-CH₂-C H₂-CH₂-CH₂-CH₃ |

| 30.8 | Br-CH₂-CH₂-C H₂-CH₂-CH₃ |

| 21.9 | Br-CH₂-CH₂-CH₂-C H₂-CH₃ |

| 13.8 | Br-CH₂-CH₂-CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959, 2932, 2872 | Strong | C-H (alkane) stretching |

| 1466 | Medium | -CH₂- bending (scissoring) |

| 1255 | Medium | C-Br stretching |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 152 | ~95 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 150 | 100 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 71 | High | [C₅H₁₁]⁺ (loss of Br) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2] The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3]

-

Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty sample holder (or salt plates) is collected to subtract atmospheric and instrumental interferences.

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like this compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Data and Structural Correlation

Caption: Correlation of spectroscopic data with this compound's structure.

Generalized Experimental Workflow

Caption: Generalized workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromopentane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromopentane in a variety of common organic solvents. Understanding the solubility of this versatile alkyl halide is crucial for its effective use in organic synthesis, purification processes, and formulation development. This document summarizes available solubility data, provides detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Concept: "Like Dissolves Like"

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. This compound (C₅H₁₁Br) possesses a polar carbon-bromine bond, but the five-carbon alkyl chain imparts significant nonpolar character to the molecule. Consequently, its solubility behavior is a balance between these two features. It is generally expected to be miscible with nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, particularly water, is very low.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and established chemical principles, a qualitative and, where possible, quantitative summary is presented below.

Table 1: Solubility of this compound in Common Solvents at Standard Conditions (approximately 25°C)

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility |

| Alcohols | Methanol | CH₃OH | Soluble |

| Ethanol | C₂H₅OH | Soluble | |

| Propanol | C₃H₇OH | Soluble | |

| Butanol | C₄H₉OH | Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Ketones | Acetone | CH₃COCH₃ | Miscible |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible |

| Hydrocarbons | Hexane | C₆H₁₄ | Miscible |

| Cyclohexane | C₆H₁₂ | Miscible | |

| Toluene | C₇H₈ | Miscible | |

| Benzene | C₆H₆ | Miscible | |

| Halogenated | Dichloromethane | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible | |

| Carbon Tetrachloride | CCl₄ | Miscible | |

| Aqueous | Water | H₂O | Practically Insoluble (0.051 g/L at 25 °C) |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, but the exact limit has not been quantitatively determined in readily available literature. "Miscible" implies that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocols describe standard methods for determining the miscibility and quantitative solubility of a liquid analyte, such as this compound, in a liquid solvent.

Protocol 1: Determination of Miscibility

This method is a straightforward visual assessment to determine if two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Initial Mixture: In a clean test tube, add a specific volume of the solvent (e.g., 5 mL).

-

Analyte Addition: To the solvent, add an equal volume of this compound (5 mL).

-

Mixing: Cap the test tube and invert it several times or gently vortex for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but then separates upon standing, or if one layer's volume has increased at the expense of the other, the liquids are partially miscible.

-

-

Confirmation (Optional): To confirm miscibility, prepare mixtures with varying ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.) and repeat steps 4 and 5. If all ratios result in a single phase, the liquids are confirmed to be miscible.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method to determine the equilibrium solubility of a substance in a solvent at a specific temperature. For a liquid-liquid system where miscibility is not complete, this method determines the concentration of the analyte in the solvent-rich phase of a saturated solution.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Separatory funnel

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes

Procedure:

-

Preparation of Saturated Mixture:

-

In a sealed flask, add a known volume of the solvent.

-

Add an excess amount of this compound to the solvent. The volume of this compound should be sufficient to ensure that a separate layer of it remains after equilibrium is reached.

-

Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is established.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the flask to remain undisturbed at the constant temperature until the two phases have clearly separated.

-

-

Sampling:

-

Carefully withdraw a known volume of the solvent-rich layer using a pipette or syringe. Be extremely cautious not to disturb the interface or withdraw any of the this compound-rich layer.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the pure solvent of known concentrations.

-

Analyze the standards using a calibrated gas chromatograph (or other suitable analytical instrument) to generate a calibration curve.

-

Analyze the sample taken from the solvent-rich layer.

-

Using the calibration curve, determine the concentration of this compound in the sample. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound in an organic solvent using the shake-flask method.

Conceptual Diagram of "Like Dissolves Like"

This diagram illustrates the molecular interactions that govern the solubility of this compound in polar and nonpolar solvents.

Thermodynamic properties of n-pentyl bromide

An In-depth Technical Guide on the Thermodynamic Properties of n-Pentyl Bromide

Introduction

n-Pentyl bromide, also known as 1-bromopentane, is a halogenated hydrocarbon with the chemical formula C₅H₁₁Br.[1] It presents as a colorless to pale yellow, volatile liquid with a characteristic sweet odor.[1][2][3] As a versatile alkylating agent and intermediate, n-pentyl bromide is frequently utilized in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals.[3] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, reaction modeling, and purification in research and industrial settings.

This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of n-pentyl bromide, details the experimental protocols for their determination, and presents logical workflows for characterizing such compounds.

Physicochemical and Thermodynamic Data

The fundamental properties of n-pentyl bromide have been established through various experimental studies. This data is summarized in the tables below for clarity and ease of comparison.

Table 1: General Physicochemical Properties of n-Pentyl Bromide

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonyms | n-Amyl bromide, Pentyl bromide | [4] |

| CAS Number | 110-53-2 | [5][6] |

| Molecular Formula | C₅H₁₁Br | [1][4] |

| Molar Mass | 151.045 - 151.05 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][9][10] |

| Odor | Sweet, characteristic |[1][2] |

Table 2: Key Thermodynamic and Physical Constants

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | -95.25 °C to -95 °C (-139.45 °F to -139 °F) | 1 atm | [2][5][10] |

| Boiling Point | 129.7 °C to 130 °C (265.5 °F to 266 °F) | 1 atm (760 mmHg) | [4][5][10] |

| Flash Point | 31 °C (87.8 °F) | Closed cup | [2][5][10] |

| Autoignition Temp. | 206 °C (402.8 °F) | [2][10] | |

| Standard Enthalpy of Formation (ΔfH°liquid) | -170.2 kJ/mol | 298.15 K | [6] |

| Standard Enthalpy of Formation (ΔfH°gas) | -128.9 kJ/mol | 298.15 K | [6][11] |

| Refractive Index (n_D) | 1.444 - 1.445 | 20 °C | [5][8] |

| Surface Tension | 26.95 dyn/cm | [8] | |

| Dipole Moment | 2.20 D | [8] | |

| Solubility in Water | 0.01266 g/100 g | 25 °C | [6] |

| Solubility in Solvents | Miscible with ether; soluble in alcohol | |[3][5] |

Table 3: Temperature-Dependent Thermodynamic Properties

| Temperature (K) | Property | Value | Unit | Reference |

|---|---|---|---|---|

| 292.35 | Density (ρ) | 1225.1 | kg/m ³ | [12] |

| 298.15 | Density (ρ) | 1218.2 | kg/m ³ | [6] |

| 303.15 | Density (ρ) | 1211.5 | kg/m ³ | [12] |

| 313.15 | Density (ρ) | 1198.0 | kg/m ³ | [12] |

| 323.15 | Density (ρ) | 1184.6 | kg/m ³ | [12] |

| 292.35 | Dynamic Viscosity (η) | 0.941 | mPa·s | [12] |

| 303.15 | Dynamic Viscosity (η) | 0.825 | mPa·s | [12] |

| 313.15 | Dynamic Viscosity (η) | 0.729 | mPa·s | [12] |

| 323.15 | Dynamic Viscosity (η) | 0.651 | mPa·s | [12] |

| 298.15 | Liquid Heat Capacity (Cp,liquid) | 219.7 | J/mol·K | [7][13] |

| 290.7 | Liquid Heat Capacity (Cp,liquid) | 171.59 | J/mol·K | [7][13] |

| 206.6 | Liquid Heat Capacity (Cp,liquid) | 174.9 | J/mol·K |[7][13] |

Logical and Experimental Workflows

Visualizing the relationships between physical states and the workflows for property determination can aid in understanding the characterization process.

Caption: Relationship between temperature and the physical states of n-pentyl bromide.

Caption: A generalized experimental workflow for determining temperature-dependent properties.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies.

Calorimetry for Heat Capacity and Enthalpy Determination

The heat capacity (Cp) and enthalpies of phase transitions (fusion, vaporization) are determined using calorimetry.

-

Objective: To measure the amount of heat absorbed or released by n-pentyl bromide as a function of temperature.

-

Methodology:

-

Differential Scanning Calorimetry (DSC): A precisely weighed sample of high-purity n-pentyl bromide is placed in a hermetically sealed pan, alongside an empty reference pan.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 5-10 K/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The heat capacity is calculated from the heat flow signal. Enthalpies of fusion or vaporization are determined by integrating the area under the peak corresponding to the phase transition.

-

Historical determinations often used adiabatic calorimetry, which involves measuring the temperature rise of a sample after a known quantity of electrical energy is introduced.[7]

-

Density and Viscosity Measurements

Density and viscosity are fundamental physical properties that typically decrease with increasing temperature. A comprehensive study on 1-bromoalkanes, including n-pentyl bromide, measured these properties over a temperature range of 292.35 K to 323.15 K.[12]

-

Objective: To determine the density and dynamic viscosity of liquid n-pentyl bromide at various temperatures.

-

Methodology (as per cited literature):

-

Density Measurement: A bicapillary pycnometer is used. The pycnometer is calibrated with deionized, doubly distilled water. It is then filled with the n-pentyl bromide sample and placed in a thermostatic water bath with high temperature stability (±0.01 K). After thermal equilibrium is reached, the volume is measured, and the density is calculated from the known mass and volume.

-

Viscosity Measurement: A suspended-level Ubbelohde viscometer is employed. The viscometer is filled with the sample and submerged in the same thermostatic bath. The flow time of the liquid between two marked points on the capillary is measured accurately. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity (η) is then obtained by multiplying the kinematic viscosity by the density (η = ρν).[12]

-

Surface Tension Determination

Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase.

-

Objective: To measure the surface tension of liquid n-pentyl bromide.

-

Common Methodologies:

-

Du Noüy Ring Method: A platinum-iridium ring is placed on the liquid surface. The force required to pull the ring from the surface is measured using a tensiometer. This force is directly related to the surface tension of the liquid.

-

Pendant Drop Method: The shape of a drop of liquid suspended from a capillary tip is analyzed. The shape is determined by the balance between surface tension and gravity. Computer analysis of the drop's image allows for a highly accurate calculation of the surface tension.

-

Capillary Rise Method: The height to which the liquid rises in a narrow capillary tube is measured. This height is proportional to the surface tension and inversely proportional to the liquid's density and the capillary's radius.

-

Conclusion

This guide consolidates the essential thermodynamic and physical properties of n-pentyl bromide from various scientific sources. The provided data, presented in structured tables, offers a reliable reference for professionals in chemical research and development. The outlined experimental protocols and workflows highlight the standard methodologies employed to characterize such compounds, ensuring data accuracy and reproducibility. These properties are fundamental to the safe handling, process optimization, and innovative application of n-pentyl bromide in its role as a key chemical intermediate.

References

- 1. sontaraorgano.in [sontaraorgano.in]

- 2. N Pentyl Bromide or Amyl bromide or this compound Manufacturers, SDS [mubychem.com]

- 3. n-Pentyl bromide Exporter | n-Pentyl bromide Exporting Company | n-Pentyl bromide International Distributor [multichemexports.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 1-Pentyl bromide [chembk.com]

- 6. pentyl bromide [chemister.ru]

- 7. Pentane, 1-bromo- [webbook.nist.gov]

- 8. n-pentyl bromide [stenutz.eu]

- 9. N- Pentyl Bromide - N- Pentyl Bromide Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 10. Pentyl Bromide, N Pentyl Bromide, CAS 110-53-2 | China NCMC [njchm.com]

- 11. Pentane, 1-bromo- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pentane, 1-bromo- [webbook.nist.gov]

A Technical Guide to 1-Bromopentane: Commercial Availability, Purity, and Analysis for Research and Development

An in-depth examination of 1-Bromopentane, a key alkylating agent, for researchers, scientists, and professionals in drug development. This guide details its commercial suppliers, available purity grades, and the analytical methodologies crucial for its application in synthesis and research.

Introduction

This compound (also known as n-amyl bromide or pentyl bromide) is a primary alkyl halide with the chemical formula C₅H₁₁Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol (B145695) and diethyl ether.[1][2] Its utility as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution and Grignard reactions, makes it an important building block in the pharmaceutical and chemical industries.[3][4][5] This guide provides a comprehensive overview of the commercial landscape for this compound, its purity specifications, and the analytical methods used to ensure its quality for demanding research and development applications.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades to cater to different research and manufacturing needs. The selection of an appropriate grade is critical to the success of a synthesis, as impurities can lead to side reactions, reduced yields, and difficulties in purification. High-purity grades are essential for applications in pharmaceutical synthesis and other sensitive research areas.[6]

Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich (Merck) | 98% | General laboratory use. |

| ≥98% | Suitable for a range of synthetic applications. | |

| Thermo Fisher Scientific (Alfa Aesar) | 99% | High-purity grade for sensitive applications. |

| ≥98.5% (GC) | Purity determined by Gas Chromatography. | |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | High-purity grade with GC validation. |

| Chem-Impex International | ≥99% (GC) | High-purity grade suitable for pharmaceutical development and organic synthesis.[3] |

| Loba Chemie | Min. 98.0% (by GC) | For synthesis. |

| Advent Chembio | 98% | General purpose grade. |

| Simson Pharma | Custom Synthesis | Offers this compound with a Certificate of Analysis. |

Purity Specifications

The purity of this compound is typically assessed by Gas Chromatography (GC), with the assay value representing the percentage of the main component.[3][7] However, for critical applications, a more detailed understanding of the impurity profile is necessary. A Certificate of Analysis (CoA) from the supplier will provide key specifications.

| Parameter | Typical Specification | Method |

| Purity (Assay) | ≥98.0% to ≥99.0% | Gas Chromatography (GC) |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Refractive Index (@ 20°C) | 1.4420 - 1.4460 | Refractometry |

| Identification | Conforms to structure | FTIR |

| Moisture | ≤500 PPM | Karl Fischer Titration |

Potential Impurities:

The synthesis and purification methods for this compound can lead to the presence of certain impurities. Common impurities may include:

-

Unreacted starting materials: 1-pentanol.

-

Byproducts of synthesis: Di-n-pentyl ether, pentenes.

-

Isomers: 2-Bromopentane.

-

Other halogenated compounds: Dibromopentane.

For highly sensitive applications, such as in the development of active pharmaceutical ingredients (APIs), it is crucial to obtain a detailed impurity profile from the supplier or to perform in-house analysis to quantify these impurities.[3]

Experimental Protocols

Purification of this compound

For applications requiring very high purity, commercial this compound can be further purified. A general procedure for the purification of bromoalkanes involves washing to remove acidic and water-soluble impurities, followed by drying and distillation.[8]

Methodology:

-

Acid Wash: The commercial this compound is washed with concentrated sulfuric acid in a separatory funnel to remove any remaining alcohols and ethers.

-

Water Wash: The organic layer is then washed with water to remove the sulfuric acid.

-

Base Wash: A subsequent wash with a 10% sodium carbonate or sodium bicarbonate solution is performed to neutralize any remaining acid.[8]

-

Final Water Wash: The organic layer is washed again with water to remove any residual base.

-

Drying: The washed this compound is dried over an anhydrous drying agent such as calcium chloride (CaCl₂) or potassium carbonate (K₂CO₃).[8]

-

Fractional Distillation: The dried liquid is then purified by fractional distillation. The fraction boiling at approximately 129-130°C is collected.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities. The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5), is suitable.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230°C.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). The presence of a characteristic M and M+2 isotopic pattern for bromine is a key identifier for bromine-containing compounds.

Visualization of Workflows

Supplier and Grade Selection Workflow

The selection of a suitable supplier and purity grade of this compound is a critical decision in the research and development process. The following diagram illustrates a logical workflow for this selection process.

Caption: Workflow for selecting a this compound supplier and purity grade.

Experimental Workflow for Purity Verification

For critical applications, it is often necessary to verify the purity of the received this compound. The following diagram outlines a typical experimental workflow for purity verification using GC-MS.

Caption: Experimental workflow for the purity verification of this compound by GC-MS.

References

- 1. This compound | C5H11Br | CID 8057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 99% 5000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 110-53-2 [chemicalbook.com]

1-Bromopentane: A Historical Pillar in the Advancement of Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopentane, also known as n-amyl bromide, is a colorless liquid and a vital alkylating agent in the repertoire of organic synthesis. Its historical significance is deeply intertwined with the development of foundational synthetic methodologies that have shaped modern organic chemistry. This technical guide provides a comprehensive historical context of this compound, detailing its early synthesis, physical properties, and its pivotal role in the landmark Williamson ether synthesis and the Grignard reaction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a thorough understanding of the origins and applications of this fundamental building block.

Early Synthesis and Characterization

While the exact first synthesis of this compound is not extensively documented as a singular discovery, its preparation falls within the broader development of alkyl halide synthesis in the 19th century. A notable early preparation was described by Fournier in 1906. The primary historical method for synthesizing this compound has been the reaction of 1-pentanol (B3423595) with hydrogen bromide. This reaction, typically facilitated by an acid catalyst like sulfuric acid, proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound from 1-Pentanol (Based on historical methods)

This protocol is a representation of the classical approach to the synthesis of this compound.

Materials:

-

1-Pentanol

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

Sodium bicarbonate solution (saturated)

-

Calcium chloride (anhydrous)

-

Diethyl ether (for extraction, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of sodium bromide and water is prepared.

-

1-Pentanol is added to the flask.

-

Concentrated sulfuric acid is slowly added to the cooled and stirred mixture. The in situ generation of hydrogen bromide occurs.

-

The reaction mixture is heated to reflux for a period of time to ensure the completion of the reaction.[1]

-

After reflux, the apparatus is arranged for distillation. The crude this compound is distilled from the reaction mixture.

-

The distillate, containing this compound and some impurities, is washed successively with water, concentrated sulfuric acid (to remove unreacted alcohol and ethers), water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally water again.

-

The washed this compound is dried over anhydrous calcium chloride.

-

The dried product is purified by fractional distillation, collecting the fraction boiling at the appropriate temperature.

Historical Physical and Chemical Properties

Early characterizations of this compound provided the foundational data for its use in subsequent synthetic applications. The following table summarizes the physical properties as reported in early 20th-century literature, alongside modern accepted values for comparison.

| Property | Historical Value (Fournier, 1906)[2] | Modern Accepted Value[3][4] |

| Molecular Formula | C₅H₁₁Br | C₅H₁₁Br |

| Molecular Weight | Not explicitly stated | 151.04 g/mol |

| Boiling Point | 129.7 °C (at 740 mmHg) | 129-130 °C |

| Melting Point | -95 °C | -95 °C |

| Density | 1.2237 g/mL at 15 °C | 1.218 g/mL at 25 °C |

| Refractive Index | 1.4444 (at 20 °C) | 1.444 (at 20 °C) |

| Solubility | Insoluble in water; soluble in alcohol and ether | Practically insoluble in water; miscible with ethanol (B145695) and ether |

Foundational Role in Key Organic Reactions

The utility of this compound as a synthetic intermediate became profoundly evident with the advent of two of the most significant reactions in organic chemistry: the Williamson ether synthesis and the Grignard reaction.

The Williamson Ether Synthesis (1850)

Developed by Alexander Williamson in 1850, this reaction provided a general method for the synthesis of ethers and was instrumental in establishing the structure of ethers.[5][6] The synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. This compound, as a primary alkyl halide, is an ideal substrate for this reaction.

Caption: Williamson Ether Synthesis Workflow.

The Grignard Reaction (1900)

Victor Grignard's discovery of organomagnesium halides in 1900 revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. This compound readily reacts with magnesium metal in an anhydrous ether solvent to form pentylmagnesium bromide, a versatile Grignard reagent. This reagent can then react with a wide range of electrophiles, most notably carbonyl compounds, to form alcohols.

Caption: Grignard Reaction Experimental Workflow.

Conclusion

From its early synthesis and characterization to its indispensable role in the development of cornerstone reactions, this compound has been a stalwart reagent in the advancement of organic chemistry. Its history is a testament to the enduring importance of simple alkyl halides in the construction of complex molecular architectures. A thorough understanding of its historical context provides valuable insights for contemporary chemists in the design and execution of novel synthetic strategies in pharmaceutical and materials science.

References

Methodological & Application

Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the preparation of the Grignard reagent, pentylmagnesium bromide, from 1-bromopentane and its subsequent reaction with a carbonyl compound. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2][3] This protocol details the necessary safety precautions, apparatus setup, reaction execution, work-up, and purification steps. Quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Safety Precautions

The Grignard reaction is highly exothermic and involves flammable and moisture-sensitive reagents.[4][5][6] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5][7]

-

Fume Hood: All steps of the reaction must be performed in a well-ventilated chemical fume hood.[4][7]

-

Anhydrous Conditions: Grignard reagents react vigorously with water.[1][7][8][9] All glassware must be scrupulously dried (e.g., flame-dried or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7][10][11] Anhydrous solvents are essential.[1][7]

-

Fire Hazard: Diethyl ether and tetrahydrofuran (B95107) (THF) are extremely flammable.[4][8] Ensure there are no open flames or spark sources in the vicinity. Keep a fire extinguisher and an ice bath readily accessible to control the reaction temperature if it becomes too vigorous.[5][8]

-

Controlled Addition: The alkyl halide must be added slowly and in a controlled manner to prevent a runaway reaction.[4][5]

Experimental Protocols

This procedure is divided into three main parts: the formation of the Grignard reagent, its reaction with an electrophile (acetone is used as an example), and the subsequent work-up and purification.

Part A: Preparation of Pentylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride or calcium sulfate), and a pressure-equalizing dropping funnel.[11][12] Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.[7][11]

-

Reagent Preparation: Place magnesium turnings in the reaction flask. Add a single crystal of iodine to activate the magnesium surface.[1][9][11][13]

-

Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution (approximately 10%) to the magnesium turnings.[11][12][14] The reaction should begin within a few minutes, indicated by the disappearance of the iodine's brown color, gentle bubbling, and the formation of a cloudy, grayish solution.[8][11][13] If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[8][11]

-

Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether solvent.[9][11][14] The exothermic nature of the reaction should sustain the reflux.[5][15]

-

Completion: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture using a water bath to maintain a slow reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2][9] The resulting dark gray or brownish solution is the pentylmagnesium bromide Grignard reagent and should be used immediately.[11][14]

Part B: Reaction with Acetone (B3395972)

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[9]

-

Electrophile Addition: Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. The addition is exothermic, so maintain a slow addition rate to keep the reaction temperature under control.[9]

-

Reaction: After the acetone addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) with stirring.[11] This step is exothermic and will protonate the alkoxide to form the alcohol product.[1][13]

-

Extraction: Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.[1][11]

-

Washing: Combine all the organic extracts. Wash the combined organic layer with a saturated aqueous sodium chloride solution (brine).[10][15] This helps to remove residual water from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][10][13]

-